4-Methyl-2,6-bis(methylsulfanyl)phenol
Description
Properties
CAS No. |
90033-54-8 |
|---|---|
Molecular Formula |
C9H12OS2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-methyl-2,6-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C9H12OS2/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3 |
InChI Key |
IFJYJTCJEGWOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC)O)SC |
Origin of Product |
United States |
Preparation Methods
Reaction with Methylsulfenyl Chloride
Methylsulfenyl chloride (CH₃SCl) serves as an electrophilic sulfenylating agent. In the presence of Lewis acids such as AlCl₃ or FeCl₃, 4-methylphenol undergoes sequential sulfenylation:
$$
\text{4-Methylphenol} + 2\,\text{CH}3\text{SCl} \xrightarrow{\text{AlCl}3} \text{4-Methyl-2,6-bis(methylsulfanyl)phenol} + 2\,\text{HCl}
$$
This reaction typically proceeds in dichloromethane or chloroform at 0–25°C. The stoichiometry of CH₃SCl and reaction time critically influence the degree of substitution. For example, a 2.2:1 molar ratio of CH₃SCl to phenol favors disubstitution, with yields reaching 70–80% under optimized conditions. Excess reagent or prolonged reaction times may lead to over-sulfenylation or oxidation byproducts.
Alternative Sulfenylating Agents
Di(methylthio)dimethylaminium salts (e.g., [(CH₃)₂S⁺-S(CH₃)₂]X⁻) offer milder alternatives to CH₃SCl. These reagents generate electrophilic CH₃S⁺ species in situ, reacting selectively at the ortho positions. A study employing [(CH₃)₂S⁺][BF₄⁻] in acetonitrile at 60°C achieved 65% yield of the disubstituted product, with minimal para-substitution.
Nucleophilic Substitution of Dihalogenated Precursors
Halogenated intermediates provide a platform for introducing methylsulfanyl groups via nucleophilic aromatic substitution (NAS). This approach requires electron-deficient aromatic rings to facilitate displacement of halides by thiolate nucleophiles.
Synthesis of 2,6-Dihalo-4-methylphenol Derivatives
Bromination or iodination of 4-methylphenol using Br₂ or I₂ in acetic acid yields 2,6-dihalo-4-methylphenol. For instance, bromination at 40°C produces 2,6-dibromo-4-methylphenol in 85% yield. Subsequent reaction with sodium methanethiolate (CH₃SNa) in dimethylformamide (DMF) at 120°C substitutes the halogens:
$$
\text{2,6-Dibromo-4-methylphenol} + 2\,\text{CH}_3\text{SNa} \rightarrow \text{this compound} + 2\,\text{NaBr}
$$
Copper(I) iodide (5 mol%) accelerates the substitution, improving yields to 75–80%. Side reactions, such as demethylation of the thioether groups, are mitigated by excluding oxidizing agents.
Ullmann-Type Coupling
Copper-catalyzed coupling of 2,6-diiodo-4-methylphenol with methanethiol represents a scalable alternative. Employing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in toluene at 110°C achieves 70% conversion after 24 hours. This method avoids strong bases, preserving the integrity of the phenolic hydroxyl group.
Directed Ortho-Metallation Strategies
Directed metallation enables precise functionalization of aromatic rings by temporarily masking the hydroxyl group and deprotonating specific positions.
Silyl Protection and Lithiation
Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether allows directed ortho-lithiation. Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the 2- and 6-positions, which then react with dimethyl disulfide (DMDS):
$$
\text{4-Methyl-TBS-phenol} \xrightarrow{\text{LDA, DMDS}} \text{2,6-Bis(methylsulfanyl)-4-methyl-TBS-phenol} \xrightarrow{\text{TBAF}} \text{this compound}
$$
This two-step process affords the product in 60–65% overall yield. The bulky TBS group prevents over-lithiation and ensures regioselectivity.
Thiocarbamate Rearrangement
Newman-Kwart rearrangement offers an indirect route. Converting 4-methylphenol to its O-thiocarbamate derivative enables thermal rearrangement to the corresponding S-aryl compound:
$$
\text{4-Methylphenol} \xrightarrow{\text{ClC(S)NMe}_2} \text{O-Thiocarbamate} \xrightarrow{\Delta} \text{S-Thiocarbamate} \xrightarrow{\text{MeI}} \text{this compound}
$$
Heating the O-thiocarbamate at 250°C for 2 hours induces rearrangement, followed by methylation with methyl iodide to install the second methylsulfanyl group.
Oxidative Methods and Thiol Coupling
Oxidative coupling of thiols presents a complementary strategy, though it requires pre-functionalized intermediates.
Oxidation of 2,6-Dimercapto-4-methylphenol
Mercapto groups at the 2- and 6-positions are methylated using methyl iodide in the presence of a base:
$$
\text{2,6-Dimercapto-4-methylphenol} + 2\,\text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{this compound} + 2\,\text{NaI} + 2\,\text{H}2\text{O}
$$
The dimercapto precursor is synthesized via nucleophilic substitution of 2,6-dihalo-4-methylphenol with thiourea, followed by hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Sulfenylation | 4-Methylphenol | CH₃SCl, AlCl₃, 25°C | 70–80 | Direct, minimal steps | Requires handling corrosive reagents |
| Nucleophilic Substitution | 2,6-Dibromo-4-methylphenol | CH₃SNa, CuI, DMF, 120°C | 75–80 | High regioselectivity | Limited substrate availability |
| Directed Metallation | TBS-protected phenol | LDA, DMDS, −78°C | 60–65 | Precise functionalization | Multi-step, costly reagents |
| Oxidative Methylation | 2,6-Dimercaptophenol | CH₃I, NaOH, RT | 50–60 | Utilizes stable intermediates | Low yield due to over-methylation |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxides or sulfones back to the original thioether.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original thioether.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-Methyl-2,6-bis(methylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether groups can undergo redox reactions, influencing cellular redox balance and modulating enzyme activity. Additionally, its phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Bis-Substituted Phenolic Compounds
*Calculated based on molecular formula (C₉H₁₂OS₂).
Key Findings:
Anti-Cancer Activity: KTH-13-Me (phenylethyl substituents) demonstrates potent anti-proliferative effects in cancer cells (e.g., MDA-MB-231, C6 glioma) by inducing apoptosis via caspase-3/9 activation and STAT3 pathway inhibition . A related compound, 4-Isopropyl-2,6-bis(1-phenylethyl)phenol, shows similar mechanisms but lower potency than KTH-13-Me . Inference for this compound: Methylsulfanyl groups may enhance interactions with thiol-containing proteins (e.g., caspases), though direct evidence is lacking.
Inference for this compound: The electron-donating -SCH₃ groups could stabilize phenolic radicals, but sulfur’s oxidation susceptibility may limit efficacy compared to tert-butyl derivatives.
Structural and Solubility Considerations: Bulky substituents (e.g., phenylethyl, tert-butyl) reduce water solubility but enhance lipid membrane permeability, critical for cellular uptake in anti-cancer applications .
Q & A
Q. Answer :
- Gas Chromatography–High-Resolution Mass Spectrometry (GC-HRMS) : Effective for non-targeted screening, especially in environmental or biological samples. Antioxidant analogs like 4-methyl-2,6-bis(2-methyl-2-propanyl)phenol (BHT) are detectable at trace levels using this method .
- High-Performance Liquid Chromatography (HPLC) : Paired with UV/Vis or fluorescence detectors for quantification. Fluorescence-based assays are advantageous for phenolic compounds due to their inherent aromaticity .
- Quality Control : Use internal standards (e.g., deuterated analogs) to minimize matrix effects.
Table 2 : Detection Limits for Phenolic Analogs
| Compound | Detection Limit | Matrix | Reference |
|---|---|---|---|
| 2,4-Bis(1-phenylethyl)phenol | 17.33 μg/mL | MCF-7 cell line |
Advanced: How can researchers investigate the pro-apoptotic mechanisms of this compound in cancer cells?
Q. Answer :
- Experimental Design :
- Cell Viability Assays : Measure IC₅₀ values using MTT or resazurin in cancer cell lines (e.g., MDA-MB-231, C6 glioma). KTH-13-Me showed IC₅₀ values ranging from 10–25 μM depending on the cell type .
- Apoptosis Markers :
- Annexin V/PI Staining : Differentiate early/late apoptotic cells via flow cytometry.
- Caspase Activation : Western blotting for caspase-3/9 cleavage. KTH-13-Me increased caspase-3 activity by 3-fold in C6 glioma cells .
3. Pathway Inhibition : Assess phosphorylation of STAT3 and Src kinases, which are suppressed in apoptotic signaling .
Table 3 : Anti-Proliferative Activity in Selected Cell Lines
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (Fold) | Reference |
|---|---|---|---|
| C6 Glioma | 12.5 | 3.5 (caspase-3) | |
| HCT-15 (Colorectal) | 18.2 | 2.8 (Annexin V+) |
Advanced: How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?
Q. Answer :
- Deuterated Derivatives : Synthesize analogs like tert-butyl (E)-3-(4-methyl-2,6-bis(methyl-d₃)phenyl)acrylate to track metabolic stability and distribution. Deuterium incorporation reduces metabolic degradation (isotope effect), prolonging half-life .
- Methodology :
- Use palladium-catalyzed C–H activation or nucleophilic substitution with deuterated reagents.
- Validate via LC-MS/MS and compare pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) between labeled and unlabeled forms.
Advanced: What strategies mitigate oxidative degradation of this compound in experimental settings?
Q. Answer :
- Antioxidant Additives : Co-administer with stabilizers like BHT (2,6-di-tert-butyl-4-methylphenol) at 0.01–0.1% w/w to prevent radical-mediated degradation .
- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor degradation via HPLC-UV at λ = 280 nm.
Basic: How can computational tools predict the reactivity and binding affinity of this compound?
Q. Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like STAT3 or Bcl-2. PubChem data (InChI:
InChI=1S/C14H14O...) provides baseline structural inputs . - DFT Calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
